Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic small molecule featuring a benzoate ester core linked to a 4,6-dimethylpyrimidine ring via a sulfanylacetyl spacer. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by the use of Na₂CO₃ and KI in dimethylsulfoxide (DMSO) to facilitate thioether bond formation . Structural characterization relies on advanced crystallographic tools such as SHELX and ORTEP for refinement and visualization .
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-16(22)13-5-7-14(8-6-13)20-15(21)10-24-17-18-11(2)9-12(3)19-17/h5-9H,4,10H2,1-3H3,(H,20,21) |
InChI Key |
DYOBJNRJKWETSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate involves several steps. One common method includes the condensation of β-dicarbonyl compounds with amines. For instance, the synthesis can be initiated by reacting (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method yields the desired compound in moderate yield and involves purification steps such as Thin Layer Chromatography (TLC) to monitor the reaction progress .
Chemical Reactions Analysis
Ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thioacetyl group to a thiol group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thioacetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with receptor sites, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine-containing benzoate derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Note: Values marked with () are estimated based on structural analogs due to incomplete data in evidence.*
Key Comparative Insights
Structural Modifications and Biological Activity The 4,6-dimethylpyrimidine moiety in the target compound confers moderate lipophilicity (XLogP3 ~3.5), balancing membrane permeability and solubility. In contrast, the 4-hydroxy-6-propyl analog () likely exhibits higher aqueous solubility due to the polar hydroxy group but reduced cell permeability . Triazole-linked derivatives () demonstrate how spacer groups influence selectivity; the triazole moiety in Compound 36 enhances HDAC6 specificity, likely due to steric and electronic effects .
Synthetic Approaches The target compound and its 4-hydroxy-6-propyl analog () are synthesized via nucleophilic substitution, whereas thieno-pyrimidinone derivatives require multi-step cyclization reactions . Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition in ) enables modular synthesis of triazole-containing analogs, offering scalability and regioselectivity advantages .
Physicochemical Properties Lipophilicity: Thieno-pyrimidinone derivatives (XLogP3 3.8–4.2) are more lipophilic than the target compound, suggesting stronger membrane penetration but higher risk of off-target interactions . Molecular Weight: Fused-ring systems exceed 450 g/mol, approaching the "Rule of Five" limits for drug-likeness, whereas the target compound (~407 g/mol) remains within favorable ranges .
Computational and Crystallographic Tools
- Structural validation of these compounds relies on software such as SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate determination of bond lengths and angles .
- WinGX integrates these tools into a cohesive workflow, facilitating rapid analysis of crystallographic data .
Implications for Drug Design
- Substituent Optimization : The 4,6-dimethyl group in the target compound strikes a balance between activity and pharmacokinetics. Introducing polar groups (e.g., hydroxy) may improve solubility but require prodrug strategies.
- Fused-Ring Systems : While enhancing binding affinity, their increased molecular weight and logP necessitate careful evaluation of bioavailability.
- Synthetic Flexibility : Click chemistry offers a versatile platform for generating diverse analogs with tailored biological profiles.
Biological Activity
Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its significance.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 1038753-19-3
This compound features a unique structure that combines functional groups characteristic of pyrimidine derivatives, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrimidine Core : The initial step involves the synthesis of the pyrimidine structure through condensation reactions.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction introduces the sulfanyl group.
- Acetylation : The acetyl group is added using acetic anhydride or acetyl chloride.
- Final Coupling : The final product is obtained by coupling with ethyl 4-amino benzoate under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects.
- Protein Interactions : Studies suggest that this compound may modulate protein interactions, influencing cellular signaling pathways and gene expression.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antioxidant Activity
The compound's antioxidant potential has also been evaluated through assays measuring its ability to scavenge free radicals. It demonstrated significant activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals, indicating its potential use in preventing oxidative stress-related diseases .
Case Studies
-
Case Study on Cancer Cell Lines :
- A study investigated the effects of this compound on various cancer cell lines.
- Results showed a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 25 µM and 30 µM respectively.
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
